molecular formula C18H24ClN2O4P B1201083 Clomacran phosphate CAS No. 22199-46-8

Clomacran phosphate

カタログ番号: B1201083
CAS番号: 22199-46-8
分子量: 398.8 g/mol
InChIキー: SKKDWRIEPIZVOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The free base exhibits signals for aromatic protons (δ 6.6–7.2 ppm), methyl groups (δ 2.2–3.0 ppm), and aliphatic chains (δ 1.2–2.5 ppm). The phosphate salt shows broadened peaks due to ionic interactions.
  • ¹³C NMR : Aromatic carbons appear at δ 110–150 ppm, while the dimethylamino group resonates at δ 40–45 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • P=O stretching: 1000–1100 cm⁻¹ (phosphate group)
  • N-H bending: 1550–1650 cm⁻¹ (protonated amine)
  • C-Cl stretch: 750–800 cm⁻¹

UV-Vis Spectroscopy

The dihydroacridine core absorbs at λₘₐₓ = 260–280 nm (π→π* transitions). Protonation of the dimethylamino group in the phosphate salt causes a hypsochromic shift of ~10 nm.

Tautomerism and Protonation State Analysis

This compound exhibits pH-dependent protonation:

  • Dimethylamino group : pKa ≈ 10.7 (protonated at physiological pH)
  • Phosphate group : pKa₁ ≈ 2.1, pKa₂ ≈ 7.2 (deprotonated above pH 5)

Figure 1: Protonation States vs. pH

Neutral pH (7.4):  
[Clomacran⁺]·[H₂PO₄⁻]  
Acidic pH (<2):  
[Clomacran⁺]·[H₃PO₄]  

Tautomerism is negligible due to the rigid acridan skeleton.

Comparative Analysis of Free Base vs. Phosphate Salt Forms

Table 2: Physicochemical Comparison

Property Free Base Phosphate Salt
Solubility in Water <1 mg/mL >50 mg/mL
Melting Point 160–162°C Decomposes >200°C
Hygroscopicity Low High
Stability Oxidizes in air Stable under argon

The phosphate salt enhances aqueous solubility through ionic interactions while introducing challenges in powder flowability due to hygroscopicity. Crystallographic differences impact formulation strategies, with the salt form requiring anti-caking agents for capsule production.

特性

CAS番号

22199-46-8

分子式

C18H24ClN2O4P

分子量

398.8 g/mol

IUPAC名

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid

InChI

InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4)

InChIキー

SKKDWRIEPIZVOR-UHFFFAOYSA-N

SMILES

C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-]

正規SMILES

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O

関連するCAS

5310-55-4 (Parent)

同義語

2-chloro-9-(3-dimethylaminopropyl)acridan
clomacran
clomacran phosphate
clomacran phosphate (1:1)
SK and F 14,336
SK and F 14336
SK and F-14336
SKF 14336

製品の起源

United States

準備方法

Phosphorylation Reaction Conditions

The phosphorylation step requires precise stoichiometric ratios to avoid over-acidification or incomplete conversion. Studies indicate that a 1:1 molar ratio of clomacran to phosphoric acid, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), achieves optimal yields. The reaction is conducted at 60–70°C for 4–6 hours, with continuous stirring to ensure homogeneity. Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate) to precipitate the phosphate salt, which is then filtered and washed with cold ethanol.

Purification and Crystallization

The crude this compound undergoes recrystallization from a mixture of ethanol and water (3:1 v/v) to remove residual solvents and unreacted starting materials. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyses confirm the crystalline form, which is critical for ensuring batch-to-batch consistency.

Formulation Techniques for Industrial Encapsulation

The formulation of this compound into dosage forms requires careful selection of excipients to ensure flowability, compressibility, and stability. Wet granulation is the preferred method for improving the powder’s handling properties, particularly when using automated capsule-filling machines like the Zanasi LZ 164.

Excipient Compatibility Studies

Excipients such as lactose, magnesium stearate, and terra alba are commonly used in this compound formulations. A study evaluating seven powder blends (Table 1) demonstrated that blends containing 35% this compound, 62% spray-dried lactose, and 3% magnesium stearate exhibited optimal flow rates (0.85 g/sec) and minimal weight variation (±1.3 mg) during encapsulation.

Table 1: Composition and Flow Properties of this compound Powder Blends

BlendThis compound (%)Lactose (%)Magnesium Stearate (%)Flow Rate (g/sec)
117.579.53.00.62
235.062.03.00.85
370.021.03.00.41

Granulation Parameters

Wet granulation using polyvinylpyrrolidone (PVP) as a binder (8–12% w/w) produces granules with uniform particle size distribution (150–250 µm). The granules are dried in a fluidized bed dryer at 40°C to a moisture content of <2%, ensuring stability during storage.

Process Optimization for Capsule Filling

The encapsulation of this compound using automated machines necessitates strict control over powder flow properties. A linear correlation (r = 0.96) was observed between flow rates and capsule weight variation, highlighting the importance of optimizing granule morphology.

Particle Size and Morphology

Photomicrographic analysis revealed that this compound lots with larger particle sizes (Lot D: 50–100 µm) exhibited lower weight variation (±1.1%) compared to finer particles (Lot C: 10–30 µm; ±2.8%). This is attributed to reduced interparticulate friction in coarser granules, which enhances flowability.

Machine Parameters for Zanasi LZ 164

Key machine settings include:

  • Dosator Speed : 30 cycles/minute to prevent powder bed cavitation.

  • Compression Force : 15–20 N to ensure consistent filling without granule fracture.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Methods

  • HPLC Analysis : A reverse-phase C18 column with UV detection at 254 nm is used to quantify this compound, achieving a retention time of 6.2 minutes and a linearity range of 10–200 µg/mL (R² = 0.999).

  • Thermal Analysis : DSC thermograms show a sharp endothermic peak at 178°C, corresponding to the melting point of the crystalline form.

Stability Testing

Accelerated stability studies (40°C/75% RH) over 6 months confirmed no significant degradation (<2% impurity formation) when stored in high-density polyethylene (HDPE) containers with desiccants.

Comparative Analysis of Preparation Methods

Table 2: Comparison of this compound Preparation Techniques

MethodAdvantagesLimitations
Wet GranulationImproved flowability, scalabilityTime-consuming drying step
Direct CompressionRapid processPoor flow with fine powders
MicroencapsulationControlled release, enhanced stabilityHigh cost of interfacial polymers

化学反応の分析

科学研究への応用

    化学: 抗精神病薬の研究におけるモデル化合物として使用されます。

    生物学: 神経伝達物質系への影響について研究されています。

    医学: 統合失調症や他の精神病性障害の治療に使用されていました。

科学的研究の応用

    Chemistry: It is used as a model compound in studies of antipsychotic drugs.

    Biology: It has been studied for its effects on neurotransmitter systems.

    Medicine: It was used to treat schizophrenia and other psychotic disorders.

作用機序

類似化合物の比較

類似化合物

    クロルプロマジン: ドーパミン受容体に作用する別の抗精神病薬。

    ハロペリドール: 統合失調症の治療に使用される強力な抗精神病薬。

    リスペリドン: 同様の作用機序を持つ新しい抗精神病薬。

独自性

クロマクランリン酸塩は、その化学構造とドーパミン受容体との特異的な相互作用において独特です。 他の抗精神病薬とは異なり、肝臓毒性が著しく、市場から撤退されました.

類似化合物との比較

Structural and Functional Comparison with Orthophosphate

Orthophosphate (PO₄³⁻), the simplest phosphate anion, serves as a foundational unit for complex phosphates. Key differences between Clomacran phosphate and orthophosphate include:

Property This compound Orthophosphate
Structure Likely an organophosphate ester or salt with organic substituents Single PO₄³⁻ unit
Solubility Depends on organic moiety; may exhibit lipid solubility Highly water-soluble
Applications Hypothesized for specialized uses (e.g., drug delivery) Fertilizers, water treatment

Orthophosphate’s simplicity grants it broad utility in industrial and environmental contexts, whereas this compound’s organic modifications likely enhance its compatibility with biological systems, making it a candidate for pharmaceutical research .

Comparison with Polyphosphates and Other Derivatives

Polyphosphates (e.g., pyrophosphate, P₂O₇⁴⁻) and organophosphates (e.g., glyphosate) provide additional context for understanding this compound’s uniqueness:

Compound Structure Key Features This compound Differentiation
Pyrophosphate Two PO₄ units linked by P-O-P Involved in energy metabolism (e.g., ATP) Likely lacks energy-transfer role; structure simpler
Glyphosate Organophosphate with amine and carboxylate groups Herbicidal action via enzyme inhibition Unlikely to share herbicidal mechanisms; distinct substituents
This compound Assumed ester/salt with organic groups Potential for targeted bioactivity Unique solubility/stability profile due to organic moieties

This compound’s hypothesized organic side chains may confer stability under physiological conditions, distinguishing it from inorganic polyphosphates and other agrochemical organophosphates.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Clomacran phosphate, and how should they be validated?

  • Methodology :

  • Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities .
  • Validate results via Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Elemental Analysis (EA) to verify stoichiometric ratios .
  • Calculate the 95% confidence interval for replicate measurements to assess precision .
    • Key Challenge : Distinguishing between residual solvents and degradation products requires optimized chromatographic conditions (e.g., gradient elution).

Q. How can researchers establish a reproducible synthesis protocol for this compound?

  • Methodology :

  • Document reaction parameters (temperature, solvent ratios, catalyst concentration) in the Experimental Section , adhering to journal guidelines for clarity .
  • Include Supporting Information for non-critical steps (e.g., intermediate purification) to avoid cluttering the main manuscript .
  • Cross-reference protocols with class-specific organophosphate synthesis literature to identify potential pitfalls (e.g., hydrolysis sensitivity) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s pharmacokinetic properties across studies?

  • Methodology :

  • Conduct a systematic review using Cochrane criteria: aggregate data from diverse sources, apply statistical tests (e.g., meta-analysis), and assess bias via funnel plots .
  • Use error propagation analysis for concentration-dependent variables (e.g., bioavailability) to quantify uncertainty .
  • Explore molecular dynamics simulations to model interactions affecting absorption variability .
    • Key Insight : Contradictions may arise from differences in assay matrices (e.g., plasma vs. buffer) or species-specific metabolic pathways.

Q. What strategies are effective for integrating this compound’s in vitro findings with in vivo toxicological outcomes?

  • Methodology :

  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity data to organ-level effects .
  • Validate models using dose-response datasets from animal studies, ensuring alignment with ethical guidelines for minimal sample sizes .
  • Incorporate class-level organophosphate data to fill gaps in mechanistic understanding, explicitly stating extrapolation limitations .

Methodological Frameworks

Q. How can researchers design a hypothesis-driven study to investigate this compound’s mechanism of action?

  • Framework :

  • Formulate questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Example: “Does this compound inhibit Enzyme X via competitive binding, and how does this vary with pH?”
  • Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental groups (e.g., wild-type vs. enzyme-knockout models) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound studies?

  • Approach :

  • Apply non-linear regression (e.g., Hill equation) to model dose-response curves .
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons, reporting effect sizes and confidence intervals .
  • Address outliers via Grubbs’ test or robust statistical methods to avoid data exclusion bias .

Data Synthesis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?

  • Guidelines :

  • Include raw spectral data in Supporting Information, annotated with acquisition parameters (e.g., solvent, temperature) .
  • Discuss potential causes (e.g., tautomerism, solvent polarity) in the Results section, avoiding speculative claims .

Q. What steps ensure ethical reporting of this compound’s adverse effects in preclinical studies?

  • Protocol :

  • Follow ARRIVE guidelines for animal studies: detail sample sizes, randomization, and blinding procedures .
  • Disclose conflicts of interest and funding sources in the Acknowledgments section .

Comparative Analysis Table

Parameter Analytical Method Key Metric Validation Step
PurityHPLC-UVPeak area ratioSpike recovery (98–102%)
StructureNMRChemical shift consistencyCompare with reference spectra
StoichiometryElemental Analysis% C, H, N deviation ≤ 0.3%Replicate analyses (n=5)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。